

# Application Note: Catalytic Architectures Using Redox-Active N-Phenyl-o-phenylenediamine Complexes

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## Compound of Interest

Compound Name:	<i>1-N-phenylbenzene-1,2-diamine hydrochloride</i>
CAS No.:	7711-25-3
Cat. No.:	B2941919

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## Executive Summary

The transition from noble metals (Ru, Ir, Rh) to earth-abundant metals (Fe, Co, Ni) in catalysis is often hampered by the latter's inability to mediate two-electron redox cycles. Ligands based on N-phenyl-o-phenylenediamine (N-Ph-OPD) bridge this gap. Unlike "innocent" spectators (e.g., phosphines), N-Ph-OPD ligands are redox non-innocent.<sup>[1]</sup> They possess low-lying orbitals that can store and release electrons, effectively allowing 3d metals to perform 4d/5d-like chemistry.

This guide details the application of N-Ph-OPD metal complexes in three distinct domains:

- Transfer Hydrogenation (Fe): Utilizing Metal-Ligand Cooperation (MLC) for green reduction.
- Olefin Polymerization (Ni): Controlling polymer topology via steric and electronic ligand tuning.
- Aerobic Oxidation (Cu): Biomimetic dehydrogenation using air as the oxidant.

## Core Technology: The "Non-Innocent" Advantage

The catalytic power of N-Ph-OPD lies in its ability to exist in three distinct oxidation states while coordinated to a metal center. This allows the ligand to act as an electron reservoir (accepting electrons during oxidative addition) or a proton shuttle (during hydride transfer).

## Ligand Redox States

The ligand cycles between the reduced phenylenediamine (

, dianionic), the radical semiquinone (

, monoanionic), and the oxidized phenylenediimine (

, neutral).



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Figure 1: The redox series of the N-phenyl-o-phenylenediamine ligand scaffold. The ability to access these states enables "electron reservoir" catalysis.[2]

## Application 1: Asymmetric Transfer Hydrogenation (Iron)

Context: Iron complexes bearing N-Ph-OPD derivatives are potent alternatives to Ruthenium-TsDPEN catalysts for reducing ketones to alcohols. Mechanism: The reaction proceeds via an outer-sphere mechanism. The metal hydride delivers a hydride (

) to the carbonyl carbon, while the ligand's amine (

) simultaneously delivers a proton (

) to the oxygen. This Metal-Ligand Cooperation (MLC) avoids the need for substrate coordination to the metal, lowering the activation energy.

## Protocol: Fe-Catalyzed Ketone Reduction

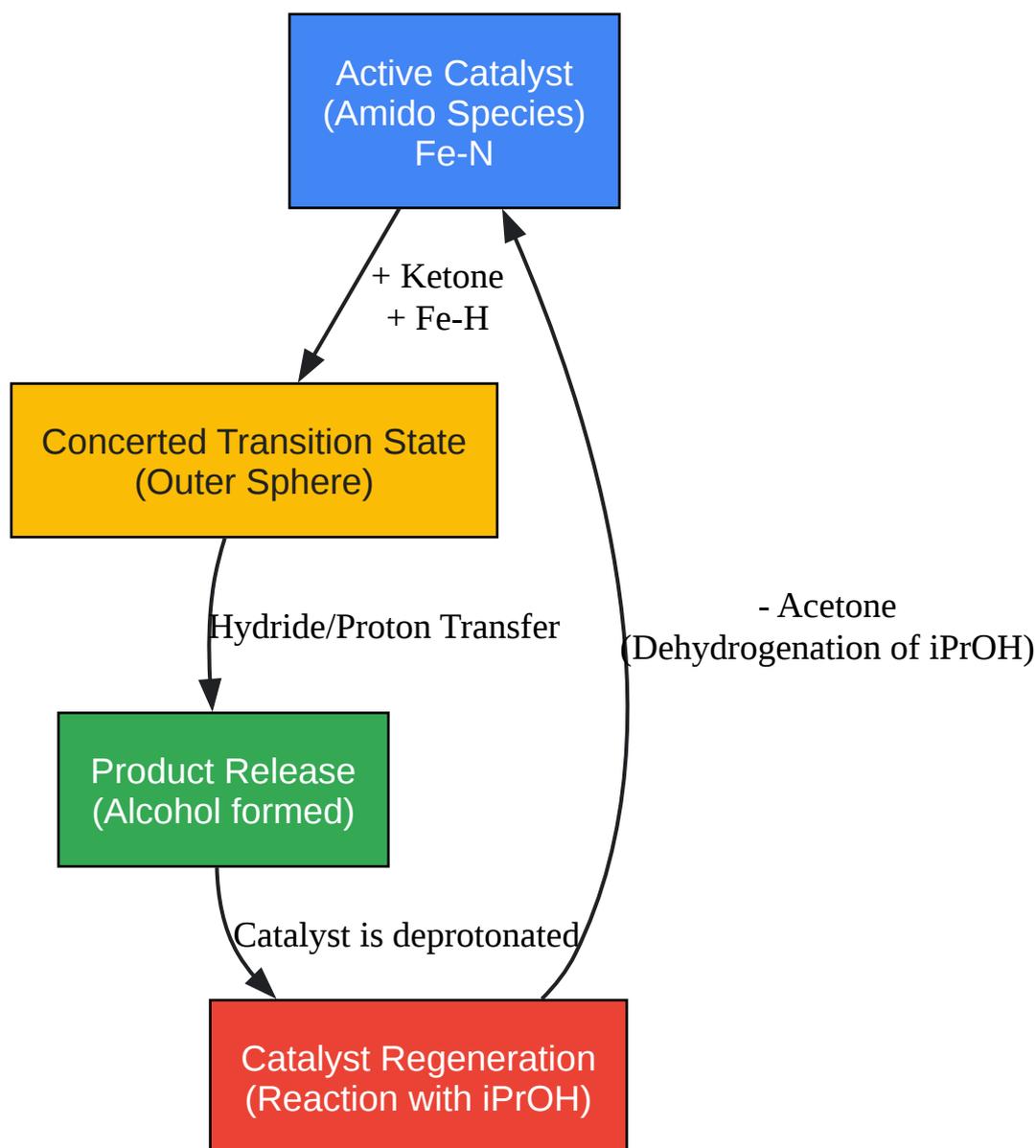
### Reagents:

- Pre-catalyst:  $[\text{Fe}(\text{CO})(\text{N-Ph-OPD})(\text{PPh}_3)_2]$  (or PNNP-type analogue)
- Substrate: Acetophenone (Model substrate)
- H-Source/Solvent: 2-Propanol (Isopropanol)
- Base: Potassium tert-butoxide (  
-BuOK)

### Step-by-Step Methodology:

- Anaerobic Setup: Charge a Schlenk flask or glovebox vial with the Iron pre-catalyst (0.1 - 1.0 mol%). Critical: The reduced Fe(II)-amine species is air-sensitive; strict exclusion of  $\text{O}_2$  is required to prevent ligand oxidation to the catalytically inactive diimine form.
- Substrate Addition: Add acetophenone (1.0 equiv) and degassed 2-propanol (concentration ~0.5 M).
- Activation: Add  
-BuOK (1-2 mol%).
  - Why? The base deprotonates the precatalyst to generate the active amido-species and initiates the formation of the iron-hydride intermediate.
- Reaction: Stir at 25–60°C. Monitor via GC-FID or NMR.
- Quench: Expose to air or add a drop of dilute HCl.
- Purification: Evaporate solvent; pass through a short silica plug to remove iron residues.

## Mechanistic Pathway (MLC)



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Figure 2: Metal-Ligand Cooperation cycle. The N-Ph-OPD ligand acts as a proton shuttle, enabling efficient hydrogenation without changing the metal's oxidation state.

## Application 2: Tunable Ethylene Polymerization (Nickel)

Context: Nickel(II) complexes with N-Ph-OPD-derived

-diimine ligands are industrial benchmarks for producing branched polyethylene (PE) from ethylene alone (chain walking mechanism). Key Variable: The steric bulk of the N-phenyl substituent (e.g., 2,6-diisopropyl vs. 2,6-dimethyl) dictates the degree of branching and molecular weight.

## Data Summary: Ligand Sterics vs. Polymer Properties

Comparison of Ni(II) dihalide complexes activated with MAO (Methylaluminoxane).

Ligand Substituent (Ortho)	Activity (g/mol h)	Branching (per 1000 C)	(g/mol)	Polymer Morphology
2,6-Diisopropyl (Bulky)	4.5	Low (~40)	High (>500k)	Linear / Stiff
2,6-Dimethyl (Medium)	6.2	Medium (~80)	Medium (~200k)	Elastomeric
H (Unsubstituted)	0.8	High (>110)	Low (<10k)	Oligomeric Oil

## Protocol: High-Pressure Polymerization

Safety: Ethylene is flammable and high-pressure reactors require blast shielding.

- Catalyst Preparation: Suspend the Ni-complex (e.g., [(N-Ph-OPD)NiBr<sub>2</sub>]) in dry toluene in a glovebox.
- Reactor Conditioning: Heat a steel autoclave to 80°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).
- Scavenging: Inject MAO (Al:Ni ratio 500:1) into the reactor containing toluene. This scavenges trace water and activates the catalyst.
- Injection: Inject the Ni-catalyst solution under positive nitrogen pressure.
- Pressurization: Immediately pressurize with Ethylene (10–30 bar).

- Note: Constant pressure feed is required to maintain concentration as gas is consumed.
- Termination: After 30–60 mins, vent ethylene and quench with acidic methanol (MeOH/HCl).
- Workup: Filter the white polymer precipitate, wash with MeOH, and dry under vacuum at 60°C.

## Application 3: Aerobic Alcohol Oxidation (Copper)

Context: Copper complexes with redox-active ligands mimic the enzyme Galactose Oxidase. They catalyze the oxidation of primary alcohols to aldehydes using ambient air.

### Protocol: "Open-Flask" Oxidation

Reagents:

- Catalyst: [Cu(N-Ph-OPD)<sub>2</sub>] (generated in situ or isolated)
- Co-catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Optional, often boosts rate.
- Base: N-methylimidazole (NMI)

Methodology:

- Solvent Choice: Use Acetonitrile or Toluene.
- Mixing: Combine Cu salt (CuI or Cu(OTf)<sub>2</sub>) with N-Ph-OPD ligand (1:1 or 1:2 ratio) in the solvent. Stir for 10 mins to form the dark-colored complex (indicating radical formation).
- Substrate: Add Benzyl Alcohol (1.0 mmol).
- Oxidant: Connect a balloon filled with dry air or  
, or simply leave the flask open with vigorous stirring (if solvent evaporation is managed).
- Reaction: Stir at Room Temperature for 4–12 hours.
  - Mechanism:<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> The ligand accepts an electron/hydrogen atom, becoming the semiquinone, while Cu cycles between Cu(I)/Cu(II).

- Analysis: Filter through Celite and analyze filtrate by GC-MS.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Activity (Fe-H)	Catalyst poisoning by or .	Ensure solvents are distilled over Na/Benzophenone. Use a glovebox.
Low MW (Ni-Polymer)	Chain transfer to Aluminum (MAO) is too fast.	Reduce Al:Ni ratio or lower reaction temperature (0°C).
Induction Period	Slow activation of the precatalyst.	Pre-mix catalyst and base/activator for 15 mins before adding substrate.
Ligand Degradation	Hydrolysis of the imine bond.	Avoid protic solvents in the absence of substrate; store ligands in the dark.

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